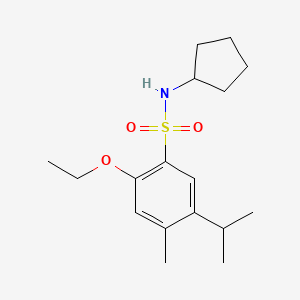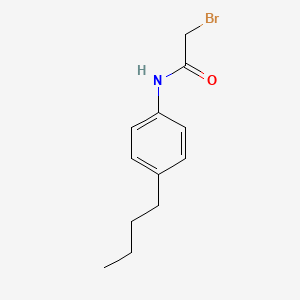
N-cyclopentyl-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is a complex organic compound. It contains a benzene ring which is a cyclic compound with 6 carbon atoms . Attached to the benzene ring are various functional groups including a sulfonamide group, an ethoxy group, a methyl group, and a propan-2-yl (or isopropyl) group. There’s also a cyclopentyl group attached to the nitrogen of the sulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzene ring or modifying an existing one. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring provides a planar, aromatic core, with the various functional groups adding complexity and potentially influencing the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present. For example, the sulfonamide group might participate in acid-base reactions, the ethoxy group could undergo reactions typical of ethers, and the benzene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its solubility might be affected by the polar sulfonamide and ethoxy groups. Its melting and boiling points would depend on the strength of intermolecular forces, which are influenced by factors like molecular size and shape, and the presence of polar groups .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide serves as an organoboron reagent in SM coupling reactions. Its stability, functional group tolerance, and environmentally benign nature contribute to its widespread use .
Drug Design and Delivery
Boronic acids and their esters, including our compound, play a crucial role in drug design and delivery. Researchers explore their potential as boron carriers for neutron capture therapy. However, these compounds are marginally stable in water, which poses challenges for their practical application .
Catalytic Protodeboronation
Protodeboronation reactions involve boronate esters. Our compound can participate in such reactions, especially when using less nucleophilic boron ate complexes. These reactions have applications in the synthesis of complex molecules, such as indolizidines .
Organic Synthesis
Due to its unique structure, N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can be employed in various organic syntheses. Researchers explore its reactivity in diverse transformations, including arylation, allylation, and bond-forming reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)15(12(2)3)11-17(16)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWBDMUYMRFNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)

![4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid](/img/structure/B2816764.png)
![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)

![4-[(2-Methyloxiran-2-yl)methyl]oxane](/img/structure/B2816768.png)
![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2816770.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2816771.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2816774.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide](/img/structure/B2816776.png)
![3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816778.png)